

Quantification of Heptacosanoic Acid (C27:0) Using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Heptacosanoic acid*

Cat. No.: *B1205569*

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptacosanoic acid (C27:0) is a saturated very-long-chain fatty acid (VLCFA). The quantification of VLCFAs is crucial in the diagnosis and monitoring of several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of fatty acids.[3] Due to the low volatility of fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMES) or trimethylsilyl (TMS) esters, prior to GC-MS analysis.[4][5] This application note provides a detailed protocol for the quantification of **heptacosanoic acid** in biological matrices using GC-MS.

Experimental Protocols

Sample Preparation: Lipid Extraction and Hydrolysis

This protocol is designed for the analysis of total **heptacosanoic acid** from plasma or serum.

Materials:

- Chloroform
- Methanol
- 0.9% NaCl solution
- Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of a VLCFA.
- Nitrogen gas supply
- Centrifuge

Procedure:

- To 100 μ L of plasma/serum, add 10 μ L of the internal standard solution.
- Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
- Add 500 μ L of 0.9% NaCl solution and vortex for another minute.
- Centrifuge at 3000 x g for 5 minutes to separate the layers.
- Carefully collect the lower organic layer (chloroform layer) containing the lipids into a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- To hydrolyze the lipids and release the fatty acids, add 1 mL of 0.5 M methanolic HCl.
- Cap the tube tightly and heat at 80°C for 1 hour.
- After cooling to room temperature, add 1 mL of hexane and 1 mL of water.
- Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
- Transfer the upper hexane layer containing the fatty acid methyl esters to a new vial for GC-MS analysis.

Derivatization: Fatty Acid Methyl Ester (FAME) Formation

For accurate quantification, fatty acids must be derivatized to increase their volatility for GC analysis.^[4] Methylation is a common and effective method.

Materials:

- BF₃-Methanol (14%) or Methanolic HCl (5%)
- Hexane
- Saturated NaCl solution
- Anhydrous Sodium Sulfate

Procedure:

- To the dried lipid extract from the previous step, add 1 mL of 14% BF₃-Methanol.
- Seal the vial and heat at 100°C for 30 minutes.
- Cool the vial to room temperature.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex thoroughly for 1 minute.
- Allow the layers to separate and carefully transfer the upper hexane layer, which contains the FAMES, to a clean vial.
- Add a small amount of anhydrous sodium sulfate to remove any residual water.
- The sample is now ready for injection into the GC-MS.

GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer.

GC Conditions:

- Column: Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or equivalent.[6]
- Injector Temperature: 280°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp 1: Increase to 250°C at 10°C/min.
 - Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.[6]

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM).[6][7]
- Ions to Monitor for Methyl Heptacosanoate (C27:0-ME):
 - Quantifier Ion: m/z 87
 - Qualifier Ions: m/z 74, Molecular Ion (if detectable, though often weak for FAMES).[8]
- Dwell Time: 100 ms per ion.

Data Presentation

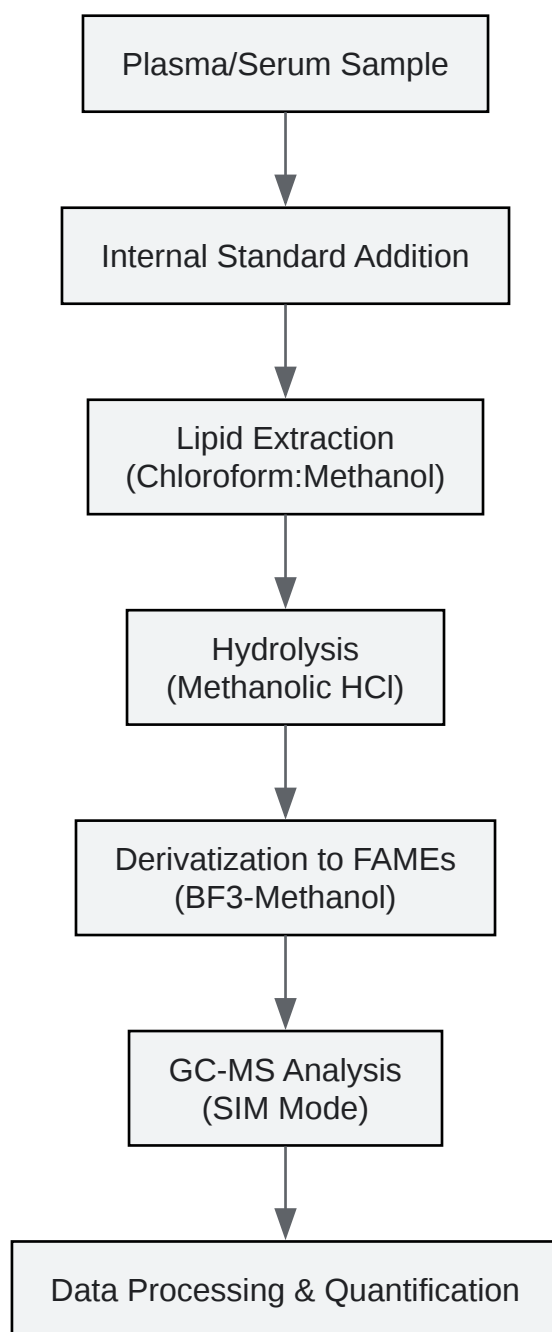
Quantitative data for the analysis of **heptacosanoic acid** should be presented in a clear and structured format. The following table provides representative performance data for a validated GC-MS method for VLCFA analysis.

Parameter	Heptacosanoic Acid (C27:0)
Linearity Range	0.1 - 20 µg/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Recovery	85 - 110%

Note: These values are representative and may vary depending on the specific instrumentation and matrix.

Mandatory Visualizations

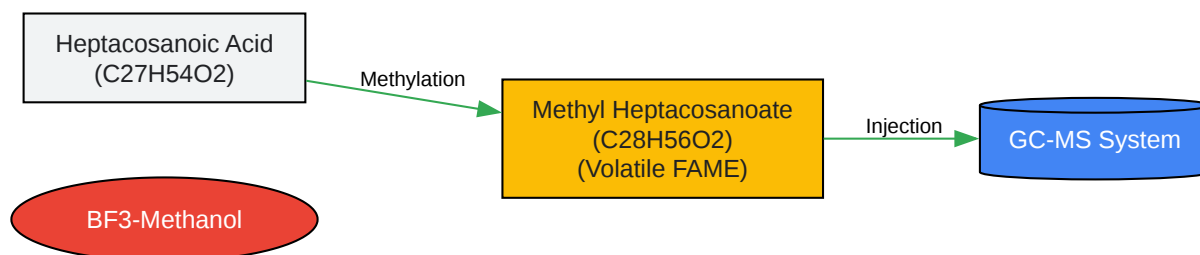
Experimental Workflow



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Caption: Overview of the sample preparation and analysis workflow.

Derivatization Signaling Pathway



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Caption: Derivatization of **heptacosanoic acid** to its methyl ester.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **heptacosanoic acid** using GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis are robust and reliable for researchers in various scientific and clinical fields. The use of an internal standard and Selected Ion Monitoring (SIM) mode ensures high accuracy and sensitivity, which is critical for the low concentrations of VLCFAs often found in biological samples.

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